molecular formula C10H19NO3 B13973213 Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate CAS No. 391642-58-3

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate

Cat. No.: B13973213
CAS No.: 391642-58-3
M. Wt: 201.26 g/mol
InChI Key: HUIRYEBWJNXTTR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate is an organic compound with a unique structure that includes both an amino group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate typically involves the reaction of 4-hydroxybutylamine with methyl pent-4-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A synthetic cannabinoid with a similar ester group.

    4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with similar hydroxyl and amino functionalities.

Uniqueness

Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

391642-58-3

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 2-(4-hydroxybutylamino)pent-4-enoate

InChI

InChI=1S/C10H19NO3/c1-3-6-9(10(13)14-2)11-7-4-5-8-12/h3,9,11-12H,1,4-8H2,2H3

InChI Key

HUIRYEBWJNXTTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)NCCCCO

Origin of Product

United States

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